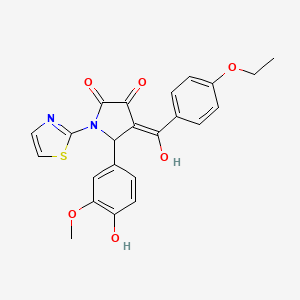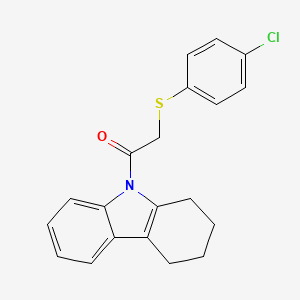![molecular formula C10H11ClN4OS B11634228 3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11634228.png)
3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-cloro-4-metoxibencil)sulfanil]-4H-1,2,4-triazol-4-amina es un compuesto que pertenece a la clase de los 1,2,4-triazoles. Este compuesto se caracteriza por la presencia de un anillo triazol sustituido con un grupo 3-cloro-4-metoxibencilo y un grupo sulfanyl. La estructura única de este compuesto lo hace interesante en varios campos de investigación científica, incluyendo la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(3-cloro-4-metoxibencil)sulfanil]-4H-1,2,4-triazol-4-amina típicamente involucra los siguientes pasos:
Preparación de 3-cloro-4-metoxibencil cloruro: Esto se puede lograr reaccionando alcohol 3-cloro-4-metoxibencílico con cloruro de tionilo (SOCl₂) bajo condiciones de reflujo.
Formación del intermedio sulfanyl 3-cloro-4-metoxibencilo: El cloruro de 3-cloro-4-metoxibencilo luego se hace reaccionar con sulfuro de sodio (Na₂S) para formar el intermedio sulfanyl correspondiente.
Ciclización para formar el anillo triazol: El intermedio sulfanyl luego se hace reaccionar con tiosemicarbazida en condiciones ácidas para formar el anillo 1,2,4-triazol.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo y equipos de síntesis automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(3-cloro-4-metoxibencil)sulfanil]-4H-1,2,4-triazol-4-amina puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo sulfanyl se puede oxidar para formar un sulfóxido o sulfona.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como azida de sodio (NaN₃) o tiocianato de potasio (KSCN).
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-[(3-cloro-4-metoxibencil)sulfanil]-4H-1,2,4-triazol-4-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antifúngicas.
Medicina: Se investiga por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-[(3-cloro-4-metoxibencil)sulfanil]-4H-1,2,4-triazol-4-amina involucra su interacción con objetivos moleculares y vías específicas. El anillo triazol puede interactuar con enzimas y receptores, potencialmente inhibiendo su actividad. El grupo sulfanyl también puede desempeñar un papel en la modulación de la actividad biológica del compuesto al interactuar con proteínas que contienen tiol.
Comparación Con Compuestos Similares
Compuestos similares
Unicidad
3-[(3-cloro-4-metoxibencil)sulfanil]-4H-1,2,4-triazol-4-amina es única debido a la presencia de un anillo triazol y un grupo sulfanyl, que confieren propiedades químicas y biológicas distintas. Esta combinación no se encuentra comúnmente en otros compuestos similares, lo que la convierte en una molécula valiosa para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C10H11ClN4OS |
|---|---|
Peso molecular |
270.74 g/mol |
Nombre IUPAC |
3-[(3-chloro-4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H11ClN4OS/c1-16-9-3-2-7(4-8(9)11)5-17-10-14-13-6-15(10)12/h2-4,6H,5,12H2,1H3 |
Clave InChI |
JXASMDXZRAIFDU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CSC2=NN=CN2N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11634145.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634151.png)
![5-(4-Isopropoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11634157.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]imidodicarbonimidic diamide](/img/structure/B11634158.png)
![(6Z)-6-({3-Bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11634161.png)

![methyl (4Z)-4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11634166.png)

![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11634175.png)

![ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B11634205.png)
![4-chloro-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11634214.png)
![Ethyl 6-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11634219.png)
![(4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11634226.png)
